molecular formula C10H8F3NO B12956228 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile

Cat. No.: B12956228
M. Wt: 215.17 g/mol
InChI Key: IREOCCRYIXYBJF-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2,2,2-trifluoroethanol.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromoacetophenone with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 2,2,2-trifluoroethanol to form the intermediate 4-(2,2,2-trifluoro-1-hydroxyethyl)phenylmethanol.

    Oxidation: The intermediate is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde.

    Nitrile Formation: Finally, the benzaldehyde is converted to the acetonitrile derivative using a cyanide source such as sodium cyanide under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, H₂/Pd-C, or NaBH₄.

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).

Major Products

    Oxidation: 2-(4-(2,2,2-Trifluoro-1-oxoethyl)phenyl)acetonitrile.

    Reduction: 2-(4-(2,2,2-Trifluoro-1-aminoethyl)phenyl)acetonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine

The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.

Uniqueness

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)8-3-1-7(2-4-8)5-6-14/h1-4,9,15H,5H2

InChI Key

IREOCCRYIXYBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C(C(F)(F)F)O

Origin of Product

United States

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